3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
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Overview
Description
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate is a complex organic compound with a unique structure that combines a chromenone core with a methanesulfonate group
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenyl group and finally the methanesulfonate group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The methanesulfonate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate can be compared with other similar compounds, such as:
4-Methoxyphenyl methanesulfonate: This compound shares the methoxyphenyl and methanesulfonate groups but lacks the chromenone core.
3-Bromo-4-methoxyphenyl methanesulfonate: This compound has a similar structure but includes a bromine atom, which can alter its reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-13-6-3-11(4-7-13)15-9-12-5-8-14(23-24(2,19)20)10-16(12)22-17(15)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQQENKKGRIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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